molecular formula C19H18N2O2S B5784095 N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide

N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide

Cat. No. B5784095
M. Wt: 338.4 g/mol
InChI Key: XUBPKTWLIFNLTP-UHFFFAOYSA-N
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Description

N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide, also known as DMF-DCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. DMF-DCA is a synthetic molecule that has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and inflammation. N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer cell growth. It has also been shown to inhibit the STAT3 signaling pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of inflammatory cytokines, which are involved in inflammation. Additionally, N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide has been shown to increase the production of antioxidant enzymes, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized using a variety of methods. It has also been extensively studied, and its mechanism of action and physiological effects are well understood. However, N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide also has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its potential applications. Additionally, it can be difficult to obtain and may be expensive.

Future Directions

There are several future directions for the research of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide. One potential direction is the development of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide analogs that have improved potency and selectivity for specific signaling pathways. Another potential direction is the investigation of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide in combination with other drugs for the treatment of cancer and other diseases. Additionally, more research is needed to fully understand the mechanism of action of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide and its potential applications in the treatment of neurological disorders.

Synthesis Methods

N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide can be synthesized using a variety of methods, including the reaction of 3,4-dimethylaniline with carbon disulfide and chloroacetyl chloride, followed by cyclization with 3-methyl-2-benzofuranone. Another method involves the reaction of 3,4-dimethylaniline with carbon disulfide and thionyl chloride, followed by reaction with 3-methyl-2-benzofuranone. N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide can also be synthesized using other methods, including the reaction of 3,4-dimethylaniline with carbon disulfide and ethyl chloroformate, followed by reaction with 3-methyl-2-benzofuranone.

Scientific Research Applications

N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide has been studied extensively for its potential applications in various fields of research. It has been shown to have anticancer properties, and studies have demonstrated its ability to inhibit the growth of cancer cells in vitro and in vivo. N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide has also been shown to have anti-inflammatory properties, and studies have demonstrated its ability to reduce inflammation in animal models. Additionally, N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide has been studied for its potential applications in the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[(3,4-dimethylphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-11-8-9-14(10-12(11)2)20-19(24)21-18(22)17-13(3)15-6-4-5-7-16(15)23-17/h4-10H,1-3H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBPKTWLIFNLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=C(C3=CC=CC=C3O2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,4-dimethylphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide

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